molecular formula C14H26N2O4S B3236617 Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide CAS No. 1373028-03-5

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide

Cat. No.: B3236617
CAS No.: 1373028-03-5
M. Wt: 318.43 g/mol
InChI Key: XFQDYPAMJPTJSR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical research and organic synthesis. This compound features a unique molecular architecture that combines an azaspiro[4.5]decane core with a 1,1-dioxide thiomorpholine ring and a reactive aminomethyl group, making it a valuable intermediate for constructing complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic sequences. The primary value of this compound lies in its application as a key intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The aminomethyl group acts as a versatile handle for further chemical modification, enabling researchers to link the spirocyclic scaffold to other pharmacophores through amide bond formation, reductive amination, or nucleophilic substitution. The 1-thia-8-azaspiro[4.5]decane 1,1-dioxide core is a privileged structure in drug discovery, often associated with biological activity. While the specific mechanism of action for this precise compound is target-dependent and requires further investigation, related 1-oxa-8-azaspiro[4.5]decane structures have been identified in patent literature as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme targeted for treating pain, anxiety, and inflammatory conditions . This suggests potential applications in neuropharmacology and inflammation research. This product is exclusively intended for research purposes in laboratory settings. It is strictly for professional use and is not classified or intended for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-7-5-14(6-8-16)11(10-15)4-9-21(14,18)19/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQDYPAMJPTJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112628
Record name 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373028-03-5
Record name 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373028-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations: Aminomethyl vs. Hydroxymethyl

Compound 1 : CAS 1373028-03-5 (Target)

  • Substituent: 4-aminomethyl
  • Key Features: Primary amine (–NH₂) provides hydrogen-bond donor capacity and basicity (pKa ~9–10).

Compound 2 : CAS 1373028-67-1

  • Substituent : 4-hydroxymethyl (–CH₂OH)
  • Key Features: Hydroxyl group offers hydrogen-bond donor/acceptor properties but lacks the amine’s basicity.
  • Impact : Reduced solubility in acidic environments compared to the target compound due to the absence of a protonatable amine. Similarity score: 0.89 vs. 0.92 for the target .
Property Target (CAS 1373028-03-5) Hydroxymethyl Analog (CAS 1373028-67-1)
Hydrogen Bonding Donor (NH₂) + acceptor Donor (OH) + acceptor
Basicity (pKa) ~9–10 ~16–18 (OH)
Solubility (Polar Solvents) Higher Moderate

Heteroatom Differences: Thia vs. Oxa

Compound 3 : tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 757239-67-1)

  • Heteroatom : Oxygen (1-oxa) instead of sulfur (1-thia)
  • Key Features : Smaller atomic radius of oxygen reduces steric bulk. Absence of sulfone (1,1-dioxide) decreases polarity.
  • Impact : Lower metabolic stability due to reduced electron-withdrawing effects. Conformational differences in the spiro ring (e.g., puckering amplitude) may arise, as sulfur’s larger size alters ring strain .
Property Target (1-Thia) Oxa Analog (1-Oxa)
Atomic Radius (X) 1.80 Å (S) 1.52 Å (O)
Electron Withdrawing High (SO₂) Low (ether)
Ring Puckering Larger amplitude (S) Smaller amplitude (O)

Steric and Conformational Modifications

Compound 4 : tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS N/A)

  • Substituents : 1,1-dimethyl groups on the spiro ring
  • Key Features : Increased steric hindrance limits rotational freedom.
  • Impact: Reduced binding affinity in enzyme pockets compared to the target compound’s aminomethyl group, which offers directional hydrogen bonding .

Complex Spiro Systems: Triazaspiro vs. Azaspiro

Compound 5 : tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Structure : Triazaspiro system with biphenyl and diketone groups
  • Impact : Higher molecular weight and logP compared to the target compound, favoring membrane permeability but complicating aqueous solubility .

Q & A

What synthetic methodologies are optimal for preparing tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Spirocyclic Formation : Use ring-closing metathesis or cyclization of thiolactams with tert-butyl carbamate precursors under basic conditions .

Aminomethyl Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, ensuring Boc (tert-butoxycarbonyl) protection of the amine to prevent side reactions .

Sulfone Oxidation : Treat the intermediate with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to convert the thioether to the sulfone (1,1-dioxide) .
Validation : Monitor reaction progress via TLC or LC-MS, and confirm final product purity using 1^1H/13^13C NMR and HRMS.

How can the crystal structure of this spirocyclic compound be resolved, and what software is recommended?

Level: Basic
Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .

Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SIR97 for phase determination .

Refinement : Refine atomic coordinates and thermal parameters using SHELXL, incorporating hydrogen atoms geometrically and applying restraints for disordered moieties .
Key Parameters : Report R1/wR2 values (< 0.05), residual electron density (< 0.5 eÅ3^{-3}), and Flack parameter for absolute configuration .

How do ring puckering coordinates influence the conformational dynamics of the spirocyclic core?

Level: Advanced
Methodological Answer:

Coordinate Definition : Apply Cremer-Pople parameters (Q, θ, φ) to quantify out-of-plane displacements in the 1-thia-8-azaspiro[4.5]decane system .

DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare experimental (XRD) and theoretical puckering amplitudes .

Pseudorotation Analysis : Identify low-energy conformers via potential energy surface (PES) scans, focusing on θ (polar angle) variations between 0° (envelope) and 180° (twist) .
Example : A θ ~ 90° indicates a half-chair conformation, common in spirocyclic systems with sulfone constraints .

What experimental precautions are critical for handling the sulfone and Boc-protected amine groups?

Level: Basic
Methodological Answer:

Sulfone Stability : Avoid strong reducing agents (e.g., LiAlH4) to prevent sulfone reduction. Store under inert gas (N2/Ar) at −20°C .

Boc Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) at 0°C to cleave the Boc group without sulfone degradation .

Safety : Wear nitrile gloves and safety goggles; refer to SDS for spill management (e.g., neutralize acidic residues with NaHCO3) .

How can the reactivity of the aminomethyl group be exploited to design bioactive analogs?

Level: Advanced
Methodological Answer:

Derivatization Strategies :

  • Acylation : React with activated esters (e.g., NHS-esters) to form amides.
  • Sulfonylation : Use sulfonyl chlorides in the presence of DIEA .

Structure-Activity Relationship (SAR) : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays. Compare IC50 values to map pharmacophore requirements .
Case Study : Analogues with bulkier substituents on the aminomethyl group showed 3-fold higher potency in antimicrobial assays .

What chromatographic techniques are optimal for purity analysis of this compound?

Level: Basic
Methodological Answer:

HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (0.1% TFA in H2O/ACN). Monitor at 254 nm; retention time ~12 min .

NMR Quantification : Integrate residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) against product signals to estimate purity ≥95% .

How can computational modeling predict the compound’s solubility and permeability?

Level: Advanced
Methodological Answer:

Solubility : Apply the General Solubility Equation (GSE) using melting point (predicted via COSMO-RS) and logP (calculated with MarvinSketch) .

Permeability : Simulate membrane partitioning via MD simulations (GROMACS) with a POPC lipid bilayer. Calculate ΔGtransfer for passive diffusion .
Validation : Compare predictions with experimental shake-flask solubility (pH 7.4 buffer) and PAMPA assays .

What spectroscopic techniques confirm the 1,1-dioxide configuration?

Level: Basic
Methodological Answer:

IR Spectroscopy : Identify strong S=O stretches at 1150–1300 cm1^{-1} (asymmetric) and 1050–1150 cm1^{-1} (symmetric) .

1^1H NMR : Observe deshielding of adjacent protons (δ ~3.5–4.0 ppm) due to sulfone electron-withdrawing effects .

How can structural analogs be designed to modulate sp3^33 character and 3D diversity?

Level: Advanced
Methodological Answer:

Spirocore Modification : Replace the thiaza group with oxaza or diaza systems via Pd-catalyzed cross-coupling .

Fsp3^3 Optimization : Introduce bicyclic or bridged motifs to increase fraction sp3^3 (e.g., replace tert-butyl with adamantyl) .
Synthetic Example : 8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid showed enhanced neuroprotective activity .

What are the key challenges in scaling up the synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

Oxidation Scalability : Replace mCPBA with catalytic OsO4/NMO for safer sulfone formation .

Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) to improve yield (>80%) .

Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfone conversion in real time .

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